2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

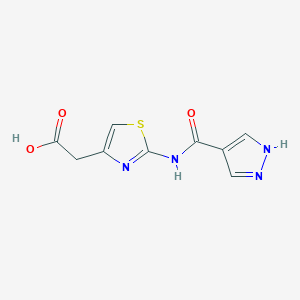

The compound 2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid is systematically named according to IUPAC rules as 2-[2-(1H-pyrazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid . Its structure consists of:

- A thiazole ring (1,3-thiazole) substituted at position 2 with a carboxamido group (-CONH-).

- The carboxamido group is linked to a 1H-pyrazole ring at position 4.

- An acetic acid moiety (-CH₂COOH) is attached to position 4 of the thiazole ring.

The structural formula is represented as:

C₁₀H₈N₄O₃S (see Table 1 for molecular details). The SMILES notation is O=C(O)CC1=CSC(NC(C2=CNN=C2)=O)=N1.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by several synonyms and identifiers:

Note : Discrepancies in CAS numbers (1154939-61-3 vs. 1234423-98-3) may arise from variations in registration databases or sourcing.

Molecular Formula and Weight Analysis

The molecular formula C₉H₈N₄O₃S corresponds to a molecular weight of 252.25 g/mol . Elemental composition and exact mass are detailed below:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) | Percentage Composition |

|---|---|---|---|---|

| Carbon (C) | 9 | 12.01 | 108.09 | 42.85% |

| Hydrogen (H) | 8 | 1.008 | 8.064 | 3.20% |

| Nitrogen (N) | 4 | 14.01 | 56.04 | 22.22% |

| Oxygen (O) | 3 | 16.00 | 48.00 | 19.03% |

| Sulfur (S) | 1 | 32.07 | 32.07 | 12.71% |

| Total | 252.25 | 100.00% |

Exact Mass : 252.0375 Da (calculated using isotopic distributions).

Propriétés

IUPAC Name |

2-[2-(1H-pyrazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3S/c14-7(15)1-6-4-17-9(12-6)13-8(16)5-2-10-11-3-5/h2-4H,1H2,(H,10,11)(H,14,15)(H,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRUQVOWDNQOEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=O)NC2=NC(=CS2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce a variety of functional groups such as halides, amines, or ethers .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibiotic adjuvant. It has been evaluated for its synergistic effects when combined with traditional antibiotics against Gram-negative bacteria. Specifically, certain derivatives of pyrazole have demonstrated moderate direct antibacterial activity, with minimal inhibitory concentrations (MIC) ranging from 4 to 8 µg/mL against resistant strains of Acinetobacter baumannii and Enterobacterales .

Anticancer Properties

The pyrazole moiety is recognized for its anticancer properties. Compounds incorporating this structure have shown efficacy against various human cancer cell lines, such as H460, A549, HT-29, and SMMC-7721. The mechanisms of action include the induction of apoptosis and inhibition of anti-apoptotic proteins . Moreover, modifications to the thiazole ring enhance the bioactivity of these compounds, making them promising candidates for further development in cancer therapy.

Anti-inflammatory Effects

Studies indicate that derivatives of this compound exhibit anti-inflammatory properties. The presence of the thiazole and pyrazole rings contributes to the modulation of inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of 2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of Pyrazole Derivatives : Initial reactions involve creating various pyrazole derivatives through hydrazine-based reactions with carbonyl compounds.

- Thiazole Ring Construction : The thiazole ring is formed via cyclization reactions involving thioamide precursors.

- Amidation : The carboxylic acid group is converted into an amide to yield the final product.

The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the pyrazole and thiazole rings can significantly influence biological activity. For instance, varying substituents at the 4-position of the pyrazole ring has been shown to enhance antibacterial potency .

Case Study 1: Antibacterial Efficacy

A study published in December 2022 evaluated a series of pyrazole-4-carboxamide derivatives for their antibacterial activity. Among these, compounds with free carboxylic acid groups exhibited enhanced synergy with colistin against resistant bacterial strains. The study utilized both agar diffusion and broth microdilution methods for comprehensive evaluation .

Case Study 2: Anticancer Activity

In a 2023 investigation, researchers synthesized novel derivatives of pyrazole-thiazole compounds and assessed their anticancer activity against multiple cancer cell lines. The results indicated that these compounds could induce cell death through apoptotic pathways, highlighting their potential as therapeutic agents in oncology .

Mécanisme D'action

The mechanism of action of 2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1H-Pyrazol-4-yl)thiazole: Similar structure but lacks the carboxamido and acetic acid functionalities.

2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)propanoic acid: Similar structure with a propanoic acid group instead of acetic acid.

2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)benzoic acid: Similar structure with a benzoic acid group instead of acetic acid.

Uniqueness

The unique combination of pyrazole and thiazole rings with the carboxamido and acetic acid functionalities in 2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .

Activité Biologique

2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical formula is , and it features a pyrazole moiety linked to a thiazole ring, which is known to enhance biological activity. The structural components contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including the specific compound . Research indicates that pyrazole derivatives can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are crucial in various cancers. For instance, compounds similar to this compound have shown significant cytotoxicity against cancer cell lines like HCT116 and A549, with IC50 values indicating effective potency .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 7f | HCT116 | 6.76 |

| 5-Fluorouracil | HCT116 | 77.15 |

| 7f | A549 | 193.93 |

| 5-Fluorouracil | A549 | 371.36 |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively documented. The compound has demonstrated effectiveness against various pathogens, including bacteria and fungi. Studies show that similar compounds exhibit minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 10 | Escherichia coli | 0.25 |

| Py11 | Candida albicans | Not specified |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are pivotal in inflammatory responses .

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds related to this compound:

- Cytotoxicity Assays : In vitro assays demonstrated that derivatives with similar structures significantly reduced cell viability in cancer cell lines compared to controls.

- Antibacterial Testing : Compounds were tested against clinical isolates, showing promising results in inhibiting bacterial growth and biofilm formation.

- Inflammation Models : Animal models treated with pyrazole derivatives showed reduced inflammation markers compared to untreated groups, supporting their potential therapeutic application.

Q & A

Q. What strategies mitigate hygroscopicity in salt forms?

- Methodology : Opt for hydrophobic counterions (e.g., zinc or organic bases like piperidine) to reduce water absorption. Store salts in desiccators with anhydrous CaCl₂ and characterize hygroscopicity via dynamic vapor sorption (DVS) assays .

Methodological Notes

- Contradictions in Evidence : While some studies use chloroacetic acid for thioether formation , others employ microwave-assisted methods for analogous heterocycles . Researchers must validate route efficiency based on target substituents.

- Critical Gaps : Limited data exist on in vivo pharmacokinetics or metabolite profiling. Bridging this requires isotopic labeling (e.g., ¹⁴C-acetic acid moiety) for tracer studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.